molecular formula C11H12ClFO B1324709 4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone CAS No. 898766-51-3

4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone

Cat. No. B1324709
M. Wt: 214.66 g/mol
InChI Key: ZWBBBUNCZSXLPG-UHFFFAOYSA-N
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Description

4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone is an organic compound derived from propiophenone. It has a molecular formula of C11H12ClFO and a molecular weight of 214.66 g/mol .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone consists of a propiophenone backbone with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position. The propiophenone backbone is further substituted with two methyl groups .

Scientific Research Applications

Octupolar Nonlinear Optical (NLO) Materials

4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone-related compounds, like those in the triazine class, have been identified for their potential in nonlinear optics. Studies have characterized crystal structures and packing, with findings indicating the presence of dimeric Piedfort Units and two-dimensional networks, which are important for their NLO properties. These compounds have demonstrated noncentrosymmetric nature and significant second-harmonic generation (SHG) signals, making them candidates for octupolar NLO material applications (Boese et al., 2002).

Metal Ion Sensing

Derivatives of 4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone have been explored for their fluoroionophore properties, particularly in metal ion sensing. Research has focused on the development of fluoroionophores that can specifically chelate certain metal ions like Zn+2 in different environments. These compounds have shown promise in applications related to cellular metal staining and potentially in environmental monitoring of metal ions (Hong et al., 2012).

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBBBUNCZSXLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642479
Record name 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone

CAS RN

898766-51-3
Record name 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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